![molecular formula C13H21NO B502182 N-(tert-butyl)-N-(3-ethoxybenzyl)amine CAS No. 880803-97-4](/img/structure/B502182.png)
N-(tert-butyl)-N-(3-ethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-(3-ethoxybenzyl)amine, also known as Boc-EtOBn-NH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tertiary amine that is widely used as a protecting group in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 has various scientific research applications due to its unique properties. It is commonly used as a protecting group in peptide synthesis, as it provides stability to the peptide during synthesis and purification. It is also used in the synthesis of unnatural amino acids and in the preparation of peptide libraries for drug discovery.
Wirkmechanismus
N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 does not have a specific mechanism of action, as it is primarily used as a protecting group in peptide synthesis. However, the presence of the Boc and EtOBn groups can affect the physicochemical properties of the peptide, such as its solubility and stability.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 does not have any significant biochemical or physiological effects, as it is primarily used as a protecting group in peptide synthesis. However, the removal of the Boc and EtOBn groups can affect the biological activity of the peptide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 has several advantages and limitations for lab experiments. Its use as a protecting group in peptide synthesis provides stability to the peptide during synthesis and purification. However, the Boc and EtOBn groups can affect the biological activity of the peptide, and their removal can be challenging. Additionally, the synthesis of N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the use of N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 in scientific research. One potential application is in the synthesis of peptide-based therapeutics, as the stability provided by the Boc and EtOBn groups can improve the efficacy of the peptide. Another potential direction is in the development of new protecting groups that can provide improved stability and selectivity during peptide synthesis. Additionally, the use of N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 in the synthesis of unnatural amino acids and peptide libraries can lead to the discovery of new drugs and treatments.
Conclusion:
N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its use as a protecting group in peptide synthesis provides stability to the peptide during synthesis and purification. While it does not have any significant biochemical or physiological effects, the removal of the Boc and EtOBn groups can affect the biological activity of the peptide. There are several future directions for the use of N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 in scientific research, including the development of new protecting groups and the synthesis of peptide-based therapeutics.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 involves a multistep process that starts with the protection of the amine group with tert-butyloxycarbonyl (Boc) and the benzyl group with 3-ethoxybenzyl (EtOBn). The protected amine is then coupled with the desired amino acid using standard peptide coupling reagents. After the peptide is synthesized, the Boc and EtOBn groups are removed using acid-catalyzed hydrolysis to yield N-(tert-butyl)-N-(3-ethoxybenzyl)amine2.
Eigenschaften
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-15-12-8-6-7-11(9-12)10-14-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWNEBBSFSMIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.